molecular formula C21H23ClN2O5S2 B15099966 2-{[(2-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-{[(2-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No.: B15099966
M. Wt: 483.0 g/mol
InChI Key: JNOGNKHOHYDITL-UHFFFAOYSA-N
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Description

2-{[(2-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a chlorophenoxy group, a tetrahydrothiophene ring, and a benzothiophene carboxamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves multiple steps. One common method includes the reaction of 3-(5-amino-3-methyl-1H-pyrazol-1-yl)tetrahydrothiophene 1,1-dioxide with 2-(2,4-dichlorophenoxy)acetic acid in the presence of triethylamine and propylphosphonic anhydride .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to improve yield and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2-{[(2-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions such as sodium methoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the chlorophenoxy moiety.

Scientific Research Applications

2-{[(2-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(2-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and modulate protein activity by binding to active sites or allosteric sites. This interaction can affect various cellular pathways, leading to changes in cell function and behavior .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2-chlorophenoxy)acetyl]amino}benzoic acid
  • N-(1-(1,1-dioxidotetrahydrothiophen-3-yl)-3-methyl-1H-pyrazol-5-yl)acetamide ethers

Uniqueness

2-{[(2-chlorophenoxy)acetyl]amino}-N-(1,1-dioxidotetrahydrothiophen-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide is unique due to its combination of a chlorophenoxy group, a tetrahydrothiophene ring, and a benzothiophene carboxamide moiety. This structure provides distinct chemical and biological properties that are not found in similar compounds .

Properties

Molecular Formula

C21H23ClN2O5S2

Molecular Weight

483.0 g/mol

IUPAC Name

2-[[2-(2-chlorophenoxy)acetyl]amino]-N-(1,1-dioxothiolan-3-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

InChI

InChI=1S/C21H23ClN2O5S2/c22-15-6-2-3-7-16(15)29-11-18(25)24-21-19(14-5-1-4-8-17(14)30-21)20(26)23-13-9-10-31(27,28)12-13/h2-3,6-7,13H,1,4-5,8-12H2,(H,23,26)(H,24,25)

InChI Key

JNOGNKHOHYDITL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)COC3=CC=CC=C3Cl)C(=O)NC4CCS(=O)(=O)C4

Origin of Product

United States

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